molecular formula C20H22N2O7S B2447641 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 905689-09-0

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2447641
CAS RN: 905689-09-0
M. Wt: 434.46
InChI Key: XNODWNVSSDZWOO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonamide and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups. Sulfonamides are typically stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the sulfonamide group can form hydrogen bonds, which could affect the compound’s solubility and stability .

Scientific Research Applications

Enzyme Inhibition

The studied compounds exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Understanding the mechanism of enzyme inhibition can provide insights into drug development and therapeutic interventions.

Crystallography and Structural Studies

The crystal structure of this compound has been determined, revealing its three-dimensional arrangement. Such studies contribute to our understanding of molecular interactions, stability, and reactivity . Investigating its crystallographic properties can aid in drug design and optimization.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many sulfonamide derivatives are known to inhibit certain enzymes .

Future Directions

The future research directions would likely involve further studying the biological activity of this compound, optimizing its properties for a specific application, and investigating its mechanism of action .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-26-16-6-4-15(11-18(16)27-2)30(24,25)21-13-9-20(23)22(12-13)14-3-5-17-19(10-14)29-8-7-28-17/h3-6,10-11,13,21H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODWNVSSDZWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide

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